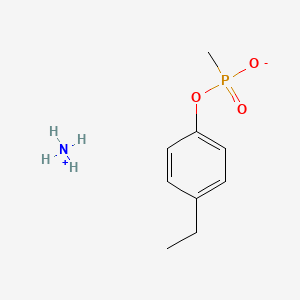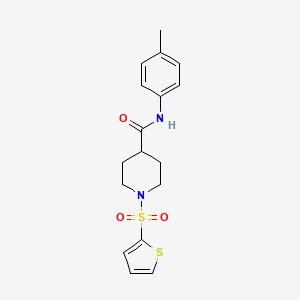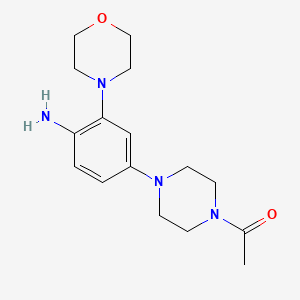
N-2-biphenylyl-N'-methylthiourea
Vue d'ensemble
Description
N-2-biphenylyl-N'-methylthiourea (abbreviated as BTMU) is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. BTMU is a thiourea derivative that has been shown to exhibit a wide range of biochemical and physiological effects.
Mécanisme D'action
N-2-biphenylyl-N'-methylthiourea works by inhibiting the activity of certain enzymes that are involved in various metabolic processes. It has been shown to inhibit the activity of enzymes such as xanthine oxidase, which is involved in the production of uric acid. N-2-biphenylyl-N'-methylthiourea has also been shown to inhibit the activity of certain enzymes that are involved in the replication of viruses and fungi.
Biochemical and Physiological Effects:
N-2-biphenylyl-N'-methylthiourea has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of uric acid, which is a key factor in the development of gout. N-2-biphenylyl-N'-methylthiourea has also been shown to exhibit antitumor, antiviral, and antifungal properties. Additionally, N-2-biphenylyl-N'-methylthiourea has been shown to exhibit anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-2-biphenylyl-N'-methylthiourea in lab experiments is its wide range of applications. It has been shown to exhibit a wide range of biochemical and physiological effects, making it a versatile tool for scientific research. However, one of the limitations of using N-2-biphenylyl-N'-methylthiourea in lab experiments is its potential toxicity. High doses of N-2-biphenylyl-N'-methylthiourea have been shown to be toxic to cells, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on N-2-biphenylyl-N'-methylthiourea. One area of research could be the development of more effective synthesis methods for N-2-biphenylyl-N'-methylthiourea. Another area of research could be the development of new applications for N-2-biphenylyl-N'-methylthiourea in the field of medicine. Additionally, research could be conducted on the potential use of N-2-biphenylyl-N'-methylthiourea in the development of new diagnostic tools for various diseases.
Applications De Recherche Scientifique
N-2-biphenylyl-N'-methylthiourea has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit antitumor, antiviral, and antifungal properties. N-2-biphenylyl-N'-methylthiourea has also been studied for its potential use as a diagnostic tool for various diseases.
Propriétés
IUPAC Name |
1-methyl-3-(2-phenylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2S/c1-15-14(17)16-13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10H,1H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFLICIRVKOUBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC1=CC=CC=C1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Biphenyl-2-yl-3-methylthiourea | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-[3-(4-methyl-2-nitrophenoxy)propyl]-9H-carbazole](/img/structure/B5110111.png)
![N~2~-(2,4-dimethylphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5110119.png)
![2-methoxy-4-methyl-1-[4-(4-nitrophenoxy)butoxy]benzene](/img/structure/B5110129.png)



![N-(2-methoxyphenyl)-N'-(1-{1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B5110173.png)
![ethyl [1-(1,3-benzoxazol-2-ylthio)-2,2,2-trichloroethyl]carbamate](/img/structure/B5110177.png)

![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5110203.png)
![N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide](/img/structure/B5110208.png)
![N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5110209.png)

![N-(4-fluorobenzyl)-3-{1-[4-(methylthio)benzyl]-4-piperidinyl}propanamide](/img/structure/B5110218.png)